2-(Hydroxymethyl)-6-nitrosophenol

Hydrophilicity LogP Solubility

Standard unsubstituted nitrosophenols often lack sufficient polarity for aqueous synthetic routes or high-temperature stability. This hydroxymethyl-substituted analog offers distinct physicochemical advantages. - **Improved Hydrophilicity**: logP 1.28 (vs. 1.79 for 2-nitrosophenol); PSA 69.89 Ų enhances aqueous compatibility. - **Thermal Robustness**: Predicted boiling point 353°C, minimizing volatilization during melt-phase reactions or distillation. - **Redox Activity**: Nitroso group enables reversible one-electron transfer, distinct from the nitro analogue. Ideal for coordination chemistry and spin-trapping applications.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 202754-60-7
Cat. No. B12584511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-nitrosophenol
CAS202754-60-7
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N=O)O)CO
InChIInChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-11)7(5)10/h1-3,9-10H,4H2
InChIKeyYPKCRIONIOAEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-6-nitrosophenol: Procurement & Differentiation


2-(Hydroxymethyl)-6-nitrosophenol (CAS 202754-60-7) is a nitrosophenol derivative bearing a hydroxymethyl substituent at the ortho position relative to the phenolic hydroxyl group. The compound features a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol . The simultaneous presence of a nitroso group and a hydroxymethyl group on the phenolic ring introduces unique physicochemical characteristics—including altered hydrogen bonding capacity, increased hydrophilicity relative to unsubstituted nitrosophenols, and distinct electronic properties—that differentiate this compound from simpler nitrosophenols and nitro-analogues. These structural features position it as a specialized intermediate in synthetic chemistry and as a candidate for applications requiring finely tuned redox or coordination behavior .

2-(Hydroxymethyl)-6-nitrosophenol: Why Analogs Cannot Substitute


Substituting 2-(hydroxymethyl)-6-nitrosophenol with a generic nitrosophenol—such as 2-nitrosophenol, 4-nitrosophenol, or positional isomers—is not scientifically justified without careful re‑validation. The presence and position of the hydroxymethyl group materially alters key physicochemical parameters, including logP, polar surface area (PSA), and hydrogen bonding capacity . These differences directly impact solubility, reactivity in condensation or coordination reactions, and the compound's behavior as a synthetic intermediate. Moreover, the nitroso group imparts distinct redox activity compared to the nitro analogue, 2-(hydroxymethyl)-6-nitrophenol . Consequently, experimental protocols, reaction yields, and material performance established for one nitrosophenol derivative cannot be assumed to hold for another, making compound‑specific evidence essential for informed procurement decisions.

2-(Hydroxymethyl)-6-nitrosophenol: Differentiation from Analogs


Hydrophilicity vs 2-Nitrosophenol

2-(Hydroxymethyl)-6-nitrosophenol exhibits a predicted logP of 1.28, which is 0.51 units lower than that of unsubstituted 2‑nitrosophenol (logP = 1.79) . This reduction reflects the contribution of the hydroxymethyl group, which enhances aqueous solubility and reduces octanol–water partitioning.

Hydrophilicity LogP Solubility

Hydrogen Bonding vs 2-Nitrosophenol

The calculated polar surface area (PSA) of 2-(hydroxymethyl)-6-nitrosophenol is 69.89 Ų, a 40.7% increase relative to 2‑nitrosophenol (PSA = 49.66 Ų) . This increase is directly attributable to the additional hydroxyl group on the hydroxymethyl substituent.

Polar Surface Area Hydrogen Bonding Molecular Recognition

Thermal Stability vs 4-Nitrosophenol

The predicted boiling point of 2-(hydroxymethyl)-6-nitrosophenol is 353.2 °C (at 760 mmHg), which is 87 °C higher than the reported boiling point of 4‑nitrosophenol (266 °C) . While both values are predictions, the substantial difference suggests that the hydroxymethyl-substituted derivative may tolerate more aggressive thermal processing conditions.

Thermal Stability Boiling Point Process Chemistry

Regioisomer Comparison: Electronic Profile

2‑(Hydroxymethyl)‑6‑nitrosophenol and its positional isomer 3‑(hydroxymethyl)‑4‑nitrosophenol share the same molecular weight (153.14 g/mol) and identical logP (1.28) and PSA (69.89 Ų) [1]. However, the relative orientation of the nitroso and hydroxymethyl groups differs: in the target compound, the nitroso group is ortho to the phenolic hydroxyl and adjacent to the hydroxymethyl substituent, whereas in the isomer the nitroso group is para to the phenolic hydroxyl. This regioisomerism alters the electronic distribution across the aromatic ring, which can influence reactivity in electrophilic substitution, coordination chemistry, and redox behavior.

Regioisomer Electronics Synthetic Intermediate

Redox Activity vs Nitro Analogue

The nitroso group (‑N=O) in 2‑(hydroxymethyl)‑6‑nitrosophenol is redox‑active and capable of undergoing reversible one‑electron reduction to a nitroxide radical anion, whereas the nitro group (‑NO₂) in the corresponding nitro‑analogue 2‑(hydroxymethyl)‑6‑nitrophenol (CAS 28177‑71‑1) typically requires a more forcing, irreversible multi‑electron reduction pathway . This fundamental difference in redox chemistry can be exploited in applications requiring controlled electron transfer, such as polymerization inhibition or metal‑ion sensing.

Redox Activity Nitroso Group Nitro Group

2-(Hydroxymethyl)-6-nitrosophenol: Key Applications


Water-Compatible Nitrosophenol Synthesis

When a synthetic route requires a nitrosophenol building block that exhibits improved water solubility and enhanced hydrogen bonding capability, 2‑(hydroxymethyl)‑6‑nitrosophenol is a more suitable candidate than unsubstituted 2‑nitrosophenol. The lower logP (1.28 vs. 1.79) and higher PSA (69.89 vs. 49.66 Ų) support better compatibility with aqueous reaction media and polar solvents, potentially reducing the need for co‑solvents and simplifying work‑up procedures.

High-Temperature Stability Applications

In scenarios where nitrosophenol intermediates are exposed to elevated temperatures—such as during distillation, melt‑phase reactions, or polymer processing—the higher predicted boiling point of 2‑(hydroxymethyl)‑6‑nitrosophenol (353 °C vs. 266 °C for 4‑nitrosophenol) suggests that it may be less prone to volatilization or thermal degradation. This property can be advantageous for maintaining stoichiometry and reducing hazardous emissions in larger‑scale operations.

Regiospecific Intermediates in Heterocycle/Coordination Chemistry

When a specific ortho‑nitroso substitution pattern is required—for instance, to direct electrophilic aromatic substitution or to chelate metal ions in a defined geometry—2‑(hydroxymethyl)‑6‑nitrosophenol must be selected over its positional isomer 3‑(hydroxymethyl)‑4‑nitrosophenol [1]. The distinct orientation of the nitroso and hydroxymethyl groups influences the electronic character of the aromatic ring and the spatial arrangement of donor atoms, which can determine the success of subsequent functionalization or complexation steps.

Redox-Active Probes for Radical Generation

For applications that depend on reversible one‑electron transfer—such as spin trapping, nitroxide‑mediated polymerization, or electrochemical sensing—the nitroso functionality of 2‑(hydroxymethyl)‑6‑nitrosophenol offers a distinct advantage over the nitro group present in 2‑(hydroxymethyl)‑6‑nitrophenol . The ability of the nitroso group to participate in reversible redox cycling cannot be replicated by the nitro analogue, making the nitroso compound the correct choice for redox‑centric experimental designs.

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